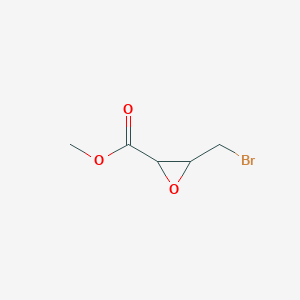![molecular formula C9H14O4 B13504277 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid is a synthetic organic compound with the molecular formula C9H14O4. It is characterized by a spirocyclic structure, which includes a bicyclic lactone with a carboxyl group attached to one of the cyclohexane rings
Méthodes De Préparation
The synthesis of 2-{5,8-Dioxaspiro[35]nonan-7-yl}acetic acid typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{5,8-Dioxaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are subject to ongoing research, with studies focusing on elucidating the precise molecular mechanisms .
Comparaison Avec Des Composés Similaires
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid can be compared with other similar spirocyclic compounds, such as:
- 2-{6-oxaspiro[3.5]nonan-7-yl}acetic acid
- 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetic acid hydrochloride
- 2,7-Diazaspiro[3.5]nonane-7-acetic acid
These compounds share structural similarities but differ in their specific functional groups and chemical properties The uniqueness of 2-{5,8-Dioxaspiro[3
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2-(5,8-dioxaspiro[3.5]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)4-7-5-13-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) |
Clé InChI |
BVSPDOWLWRZPLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)COC(CO2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)








![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)

![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)


